6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione
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Overview
Description
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione is a chemical compound belonging to the pyran family. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione typically involves condensation reactions. One common method is the reaction between 6-methyl-2,4-pyrandione and aniline under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones
- 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones
Uniqueness
6-Methyl-3-[(phenylamino)methylene]pyran-2,4-dione stands out due to its unique combination of a pyran ring with a phenylamino group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and effectiveness in various fields .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-(phenyliminomethyl)pyran-2-one |
InChI |
InChI=1S/C13H11NO3/c1-9-7-12(15)11(13(16)17-9)8-14-10-5-3-2-4-6-10/h2-8,15H,1H3 |
InChI Key |
BLMSMFPKPXVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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